molecular formula C19H20BrN5O2 B2773614 2-bromo-N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-5-methoxybenzamide CAS No. 1797726-09-0

2-bromo-N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-5-methoxybenzamide

Cat. No. B2773614
CAS RN: 1797726-09-0
M. Wt: 430.306
InChI Key: OFJWJEXZPKOEPF-UHFFFAOYSA-N
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Description

2-bromo-N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-5-methoxybenzamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.

Scientific Research Applications

Radiosynthesis and Imaging Tracers

One application area is the radiosynthesis of ligands for imaging receptors in the brain using techniques like positron emission tomography (PET). For instance, derivatives of methoxybenzamide compounds have been radioiodinated for targeting serotonin-5HT2 receptors, demonstrating potential as tracers for gamma-emission tomography. Such compounds showed high affinity and selectivity for 5HT2 receptors, making them promising candidates for neuroimaging studies (Mertens et al., 1994).

Synthesis of Novel Compounds with Potential Biological Activities

Research into the synthesis of new compounds often targets the development of molecules with potential therapeutic applications. For example, studies on the synthesis of benzamide derivatives and their potential as non-peptide CCR5 antagonists indicate the ongoing exploration of novel compounds for biological activity (Bi, 2015). Similarly, the synthesis of kinase inhibitors, including compounds related to Nintedanib and Hesperadin, using reactions like the Eschenmoser coupling indicates the broader utility of such synthetic approaches in drug discovery (Marek et al., 2021).

Antioxidant and Antimicrobial Applications

Compounds derived from bromophenols, especially those with nitrogen-containing structures isolated from marine red algae, have shown potent radical scavenging activity. This suggests potential applications in the development of natural antioxidants for food and pharmaceutical fields (Li et al., 2012). Additionally, new pyridine derivatives have been synthesized with variable and modest antimicrobial activity, highlighting the ongoing search for new antimicrobial agents (Patel et al., 2011).

properties

IUPAC Name

2-bromo-N-[[1-(3-cyanopyrazin-2-yl)piperidin-4-yl]methyl]-5-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20BrN5O2/c1-27-14-2-3-16(20)15(10-14)19(26)24-12-13-4-8-25(9-5-13)18-17(11-21)22-6-7-23-18/h2-3,6-7,10,13H,4-5,8-9,12H2,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFJWJEXZPKOEPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)Br)C(=O)NCC2CCN(CC2)C3=NC=CN=C3C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20BrN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-bromo-N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-5-methoxybenzamide

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